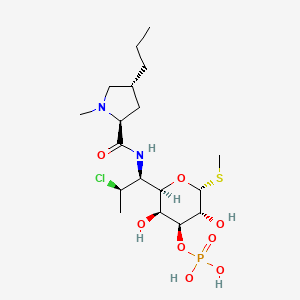

Clindamycin 3-Phosphate

Description

Properties

CAS No. |

28708-34-1 |

|---|---|

Molecular Formula |

C18H34ClN2O8PS |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13-,14+,15+,16-,18+/m0/s1 |

InChI Key |

ZMGZEXFHZBYORP-GBBFUAINSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Clindamycin 3-Phosphate

Clindamycin 3-phosphate, a phosphate ester prodrug of the lincosamide antibiotic clindamycin, is a widely used pharmaceutical agent valued for its enhanced water solubility, making it suitable for parenteral administration. This document provides a detailed overview of its synthesis, focusing on the prevalent chemical pathways and noting alternative biosynthetic routes. It is intended for researchers, scientists, and professionals in drug development.

I. Chemical Synthesis Pathway

The predominant method for synthesizing this compound is a multi-step chemical process starting from clindamycin hydrochloride. This pathway involves the strategic protection of hydroxyl groups, phosphorylation at the desired position, and subsequent deprotection to yield the final product. The general scheme is as follows:

-

Protection of Diol Groups: The synthesis commences with the protection of the vicinal 3- and 4-hydroxyl groups of clindamycin. This is typically achieved by forming a cyclic acetal, most commonly an isopropylidene ketal, by reacting clindamycin with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst like p-toluenesulfonic acid. This step selectively blocks the 3- and 4-OH groups, leaving the 2-OH group available for phosphorylation.

-

Phosphorylation: The protected clindamycin intermediate is then subjected to phosphorylation at the C-2 hydroxyl group. Various phosphorylating agents can be employed. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of an acid scavenger such as pyridine or triethylamine.[1] Another established method utilizes bis(2,2,2-trichloroethyl) phosphochloridate, which offers high yields of the crystalline phosphate ester intermediate.[2]

-

Deprotection: The final stage of the synthesis involves the removal of the protecting groups. If a trichloroethyl group is used on the phosphate, it is typically removed using zinc dust in acetic acid.[2][3] The isopropylidene protecting group on the 3- and 4-hydroxyls is then hydrolyzed under acidic conditions, for instance, with a mixture of acetic acid and sulfuric acid or hydrochloric acid, to yield the final product, this compound.[2][4]

The overall chemical synthesis pathway is illustrated in the diagram below.

Caption: Chemical synthesis pathway of this compound.

II. Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the chemical synthesis of this compound and its intermediates.

| Step | Intermediate/Product | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1 | 3,4-Isopropylidene Clindamycin | Clindamycin, 2,2-dimethoxypropane, p-toluenesulfonic acid | Acetone | Ambient temp, 3 hrs | Not specified | 162-163 | [2] |

| 2 | Protected Clindamycin 2-Phosphate | 3,4-Isopropylidene Clindamycin, bis(2,2,2-trichloroethyl) phosphochloridate, NaI | Pyridine | Ambient temp, 3 hrs | High | 132-134 | [2] |

| 3 | This compound | Phosphorylated ester, Zinc | Pyridine, Acetic Acid | Ambient temp, 1 hr | Not specified | 212 (decomposed) | [2][5] |

| Overall | This compound | Clindamycin hydrochloride alcoholate | - | - | >80 | - | [6][7] |

| Alternative Step 2 | Phosphorylation | 3,4-clindamycin condenses, POCl₃, K₂CO₃, DMAP, Benzyltriethylammonium chloride | - | - | 95.25 (weight yield) | - | [1] |

III. Detailed Experimental Protocols

This section provides a synthesized protocol based on methodologies described in the cited patents.

Step 1: Preparation of 3,4-Isopropylidene Clindamycin (Protected Clindamycin) [2]

-

Dissolve 850 mg of clindamycin free base in a solvent mixture of 20 ml of 2,2-dimethoxypropane and 5 ml of acetone.

-

Add 520 mg of p-toluenesulfonic acid to the solution.

-

Stir the mixture at ambient temperature for 3 hours.

-

Evaporate the mixture to dryness in vacuo.

-

Partition the residue between a 5% sodium bicarbonate solution and ethyl acetate.

-

Dry the organic extract over sodium sulfate (Na₂SO₄), filter, and add hexane to the boiling solvent to induce precipitation.

-

Collect the resulting solid product, 3,4-isopropylidene clindamycin (750 mg). The expected melting point is 162°-163° C.

Step 2: Preparation of Protected Clindamycin 2-Phosphate [2]

-

Dissolve 930 mg of the clindamycin acetonide from Step 1 and 330 mg of sodium iodide in 5 ml of pyridine.

-

Stir the solution at ambient temperature while adding 1.8 g of bis(2,2,2-trichloroethyl) phosphorochloridate.

-

Continue stirring for 3 hours.

-

Evaporate the pyridine in vacuo to obtain a residue.

-

Dissolve the residue in dichloromethane and wash it with a 20% sodium thiosulfate (Na₂S₂O₄) solution.

-

Dry the organic layer over Na₂SO₄ and evaporate to yield a gum.

-

Dissolve the gum in 50 ml of dichloromethane, stir with 3 g of activated magnesium silicate, filter, and then evaporate the solvent to obtain the phosphorylated ester.

Step 3: Preparation of this compound [2][3]

-

Dissolve 808 mg of the phosphorylated ester from Step 2 in a mixture of 6 ml of pyridine and 16 ml of acetic acid.

-

Stir the solution at ambient temperature while rapidly adding 55 mg of zinc dust.

-

Continue stirring for one hour, then filter the mixture.

-

Evaporate the filtrate to a residue.

-

Heat the residue with stirring at 50° C for 2 hours with a solvent mixture of 2 ml of acetic acid and 4 ml of 0.5N sulfuric acid. This step removes the isopropylidene protecting group.

-

Cool the mixture and filter.

-

Evaporate the filtrate in vacuo to a residue.

-

Purify the residue by chromatography on a suitable ion-exchange resin (in the acid form) and elute with 2% ammonium hydroxide to obtain this compound.

IV. Alternative Synthesis: Microbial Transformation

An alternative to chemical synthesis is the microbial phosphorylation of clindamycin. Studies have shown that the actinobacterium Streptomyces coelicolor can convert clindamycin into this compound.[8][9]

-

Process: When clindamycin is added to whole-cell cultures of S. coelicolor, the bacterium enzymatically phosphorylates the antibiotic.[8][9]

-

Mechanism: This biotransformation is carried out by a kinase enzyme that utilizes a ribonucleoside triphosphate (like ATP) and requires the presence of Mg²⁺ ions.[8][9] The product of these cell-free reactions has been identified as this compound.[8][9]

This biosynthetic pathway represents a "greener" alternative to the multi-step chemical synthesis, although its industrial scalability and efficiency compared to chemical methods require further evaluation.

The logical workflow for this microbial transformation is depicted below.

Caption: Microbial phosphorylation of clindamycin by S. coelicolor.

V. Conclusion

The synthesis of this compound is a well-established process in pharmaceutical manufacturing. The chemical pathway, involving protection, phosphorylation, and deprotection steps, is the most commonly employed method, with various patents detailing optimizations of reagents and conditions to improve yield and purity.[1][2][4][10] The microbial transformation route offers a promising alternative, leveraging enzymatic specificity to achieve the desired phosphorylation. This guide provides a comprehensive technical overview of these synthesis pathways, offering valuable data and protocols for professionals in the field of drug development and manufacturing.

References

- 1. CN101891779A - Process for synthesizing clindamycin phosphate - Google Patents [patents.google.com]

- 2. US5182374A - Clindamycin phosphate synthesis - Google Patents [patents.google.com]

- 3. Clindamycin phosphate synthesis - chemicalbook [chemicalbook.com]

- 4. CN107652332B - Preparation method of clindamycin phosphate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. lookchem.com [lookchem.com]

- 7. CN103483399A - Synthetic method of clindamycin phosphate - Google Patents [patents.google.com]

- 8. Microbial transformation of antibiotics: phosphorylation of clindamycin by Streptomyces coelicolor Müller - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial Transformation of Antibiotics: Phosphorylation of Clindamycin by Streptomyces coelicolor Müller - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110066301B - Synthesis method of clindamycin phosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Clindamycin 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of clindamycin 3-phosphate, a widely used semi-synthetic lincosamide antibiotic. The information presented herein is intended to support research, development, and formulation activities involving this important active pharmaceutical ingredient.

Chemical and Physical Properties

This compound is a water-soluble ester prodrug of clindamycin.[1] In vivo, it is rapidly hydrolyzed to the active form, clindamycin, which exerts its antibacterial effect.[2] The key chemical and physical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-(dihydrogen phosphate) | [3][4] |

| CAS Number | 28708-34-1 | [3] |

| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | [5] |

| Molecular Weight | 504.96 g/mol | [5] |

| Appearance | White to off-white, hygroscopic, crystalline powder | [2][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 176-180°C (with decomposition); another source reports 114°C | [7][8] |

| pKa | pKa1 = 0.964 ± 0.06 (Uncertain); pKa2 = 6.06 ± 0.06 (Uncertain) | [6][9] |

| Solubility | Water: Freely soluble (101 mg/mL) PBS (pH 7.2): ~10 mg/mL Methanol: Sparingly soluble Ethanol: Slightly soluble, Insoluble DMSO: Soluble (~2 mg/mL), another source reports insoluble | [2][6][7][10][11] |

Note on conflicting data: The reported melting point for this compound varies across different sources. Similarly, the provided pKa values are for clindamycin phosphate and are noted as uncertain. Further experimental verification is recommended for precise determination.

Chemical Structure

The chemical structure of this compound is characterized by a pyrrolidine ring linked to a substituted sugar moiety through an amide bond. The phosphate group is esterified at the 3-position of the octopyranoside ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Clindamycin Phosphate Gel USP, 1% For External Use [dailymed.nlm.nih.gov]

- 3. CAS # 28708-34-1, this compound, (2S-trans)-Methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside 3-(dihydrogen phosphate) - chemBlink [chemblink.com]

- 4. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 5. Clindamycin Phosphate | C18H34ClN2O8PS | CID 443385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. britiscientific.com [britiscientific.com]

- 9. Clindamycin phosphate CAS#: 24729-96-2 [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

The Prodrug Mechanism of Clindamycin 3-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin, a potent lincosamide antibiotic, is frequently formulated as its 3-phosphate ester, a prodrug that enhances its pharmaceutical properties for topical and parenteral administration. This technical guide provides an in-depth exploration of the mechanism of action of clindamycin 3-phosphate, focusing on its bioactivation, the enzymatic processes involved, and the subsequent antibacterial activity of the active clindamycin molecule. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and evaluation of this widely used therapeutic agent.

Introduction to this compound as a Prodrug

This compound is a water-soluble ester of the semi-synthetic antibiotic clindamycin. In its esterified form, clindamycin is biologically inactive. The rationale behind this prodrug strategy is to improve the aqueous solubility and stability of the parent drug, making it suitable for formulations such as topical solutions and injectable preparations. The therapeutic efficacy of this compound is entirely dependent on its in vivo hydrolysis to the active form, clindamycin.

The Core Mechanism: Bioactivation and Action

The journey of this compound from an inactive prodrug to a potent antibacterial agent involves a critical enzymatic conversion followed by a precise molecular interaction with the bacterial ribosome.

Enzymatic Hydrolysis by Alkaline Phosphatases

Upon administration, this compound is rapidly hydrolyzed in the body by endogenous alkaline phosphatases (ALPs), which are ubiquitous enzymes, particularly abundant in the skin, liver, bone, and intestines.[1][[“]] This enzymatic action cleaves the phosphate group from the clindamycin molecule, releasing the active clindamycin.

The general reaction can be depicted as:

This compound + H₂O --(Alkaline Phosphatase)--> Clindamycin + Inorganic Phosphate

Inhibition of Bacterial Protein Synthesis

Once activated, clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[[“]] The molecule binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action ultimately disrupts the elongation of the polypeptide chain, halting the production of essential bacterial proteins and thereby inhibiting bacterial growth and replication.

Quantitative Data

Pharmacokinetic Parameters

The route of administration significantly influences the systemic exposure to active clindamycin following the administration of this compound.

| Parameter | Topical Administration (1% Solution) | Intravenous Administration (300 mg) | Oral Administration (600 mg Clindamycin HCl) |

| Peak Serum Concentration (Cmax) | 0 - 3 ng/mL[3] | Not explicitly stated, but significantly higher than topical | 3.1 (±0.8) µg/mL |

| Time to Peak Concentration (Tmax) | Not applicable | Rapid | 0.83 (±0.24) h |

| Area Under the Curve (AUC) | Low systemic absorption | Significantly higher than topical | 12.2 (±4.2) µg·h/mL |

| Urinary Excretion (% of dose as clindamycin) | < 0.2%[3] | Not specified | Not specified |

| Absolute Bioavailability | ~1.7% (Cleocin-T)[[“]] | 100% (Reference) | ~90% |

Note: Data for oral administration is for clindamycin hydrochloride, the active drug, and is provided for comparison of systemic exposure.

Minimum Inhibitory Concentrations (MICs)

The in vitro potency of active clindamycin against various bacterial strains is a critical measure of its antibacterial efficacy.

| Organism | Clindamycin MIC50 (µg/mL) | Clindamycin MIC90 (µg/mL) | Reference |

| Propionibacterium acnes | 0.032 | 8.5 | [4] |

| Staphylococcus aureus | 0.12 | >2 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Visualizing the Pathways and Workflows

Prodrug Activation and Mechanism of Action

Caption: Prodrug activation pathway of this compound.

Experimental Workflow: In Vitro Prodrug Activation Assay

Caption: Workflow for assessing clindamycin phosphate activation.

Detailed Experimental Protocols

Preparation of Skin Homogenate for In Vitro Activation Studies

This protocol is adapted from general tissue homogenization procedures.

Materials:

-

Full-thickness skin tissue

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)[5]

-

Protease inhibitor cocktail

-

Glass homogenizer or bead-based homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise fresh skin tissue and place it on ice immediately.

-

Weigh the tissue and wash it with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.

-

Mince the tissue into small pieces (approximately 2-4 mm) using a sterile scalpel.

-

Add the minced tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer with a protease inhibitor cocktail (typically 1:10 w/v).

-

Homogenize the tissue on ice using a glass homogenizer with a Teflon pestle or a bead-based homogenizer until a uniform consistency is achieved.

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the cytosolic and membrane-bound enzymes, including alkaline phosphatases.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

-

The skin homogenate is now ready for use in the prodrug activation assay or can be stored at -80°C for future use.

HPLC Method for the Quantification of Clindamycin and this compound

This protocol is a composite based on several published methods.[6]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Disodium hydrogen phosphate

-

Orthophosphoric acid

-

Purified water (HPLC grade)

-

Clindamycin and this compound reference standards

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer (adjusted to pH 2.9 with orthophosphoric acid) and acetonitrile (e.g., in a 71:29 v/v ratio).[6]

-

Flow Rate: 1.5 mL/min.[6]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 195 nm.[6]

-

Injection Volume: 20 µL.

Sample Preparation (from in vitro activation assay):

-

To 100 µL of the supernatant from the activation assay, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean HPLC vial for analysis.

Standard Curve Preparation:

-

Prepare stock solutions of clindamycin and this compound in the mobile phase.

-

Perform serial dilutions to create a series of standards with concentrations spanning the expected range in the samples.

-

Inject the standards into the HPLC system to generate a standard curve for each compound.

Analysis:

-

Inject the prepared samples into the HPLC system.

-

Identify the peaks for clindamycin and this compound based on their retention times compared to the standards.

-

Quantify the concentration of each compound in the samples by interpolating their peak areas against the respective standard curves.

Conclusion

This compound serves as an effective prodrug, enabling the formulation of a highly efficacious antibiotic for various routes of administration. Its successful therapeutic action is critically dependent on the in vivo enzymatic conversion to active clindamycin by alkaline phosphatases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this important therapeutic agent. A thorough understanding of its mechanism of action is paramount for optimizing its clinical use and for the development of future anti-infective therapies.

References

- 1. Activation of clindamycin phosphate by human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Validated green spectrophotometric kinetic method for determination of Clindamycin Hydrochloride in capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase [ouci.dntb.gov.ua]

- 6. Simultaneous determination of tazarotene, clindamycin phosphate and their active metabolites in Bama mini-pig skin by LC-MS/MS: Application to the development of a tazarotene/clindamycin phosphate cream - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of Clindamycin 3-Phosphate to Active Clindamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clindamycin 3-phosphate is a water-soluble prodrug of the lincosamide antibiotic, clindamycin. In its phosphate ester form, it is microbiologically inactive. The therapeutic efficacy of this compound relies on its in vivo hydrolysis to the active parent drug, clindamycin. This conversion is primarily mediated by endogenous alkaline phosphatases present in the plasma and tissues. Understanding the kinetics and mechanisms of this hydrolysis is critical for the development of effective clindamycin formulations and for predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including the enzymatic process, factors influencing the conversion, detailed experimental protocols for its study, and quantitative data from relevant literature.

The Hydrolysis of this compound

This compound is converted to active clindamycin through the enzymatic cleavage of the phosphate group at the 3-position of the clindamycin molecule. This reaction is catalyzed by alkaline phosphatases (ALPs), which are a group of enzymes that are widespread throughout the human body.

The overall reaction can be depicted as follows:

Enzymology and Kinetics

In general, the Michaelis-Menten model for this reaction can be described by the following equation:

V = (Vmax * [S]) / (Km + [S])

Where:

-

V is the initial velocity of the reaction.

-

Vmax is the maximum rate of the reaction.

-

[S] is the concentration of the substrate (this compound).

-

Km is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.

Researchers can determine these parameters experimentally by measuring the rate of clindamycin formation at various concentrations of this compound in the presence of a known concentration of alkaline phosphatase.

Data Presentation

Comparative In Vitro Hydrolysis of Clindamycin Phosphate Esters

A study comparing the hydrolysis of clindamycin 2-phosphate and this compound in the presence of alkaline phosphatase and other biological media demonstrated differential rates of conversion. The following table summarizes the findings:

| Medium | Clindamycin Ester | Incubation Time (hours) | % Conversion to Clindamycin |

| Alkaline Phosphatase | Clindamycin 2-Phosphate | 8 | ~100% |

| This compound | 48 | ~75% | |

| Human Plasma | Clindamycin 2-Phosphate | 48 | ~60% |

| This compound | 48 | ~20% | |

| Rat Liver Homogenate | Clindamycin 2-Phosphate | 72 | ~80% |

| This compound | 72 | ~40% |

Data adapted from a comparative in vivo-in vitro study of clindamycin phosphate esters.[1]

Pharmacokinetic Parameters of Clindamycin after Clindamycin Phosphate Administration

Following intravenous administration of clindamycin phosphate, the prodrug is rapidly converted to active clindamycin. The pharmacokinetic parameters of active clindamycin are summarized below:

| Parameter | Value |

| Time to Peak Concentration (Tmax) | End of infusion |

| Elimination Half-life (t½) of Active Clindamycin | Approximately 2-3 hours |

| In Vivo Conversion | Rapid and extensive |

These are general values and can vary based on the patient's physiological condition.[2][3]

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This protocol outlines a general procedure to study the in vitro hydrolysis of this compound using alkaline phosphatase.

Materials:

-

This compound reference standard

-

Clindamycin reference standard

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

Tris-HCl buffer (or other suitable buffer at optimal pH for the enzyme)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Other HPLC mobile phase components (e.g., phosphate buffer, methanol)

-

Incubator/water bath (37°C)

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a solution of alkaline phosphatase in the reaction buffer. The concentration will need to be optimized based on the desired reaction rate.

-

Prepare standard solutions of clindamycin and this compound in the mobile phase for HPLC calibration.

-

-

Enzymatic Reaction:

-

In a series of reaction tubes, add the this compound solution and pre-incubate at 37°C.

-

Initiate the reaction by adding the alkaline phosphatase solution to each tube at time zero.

-

Incubate the reaction mixtures at 37°C.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a sufficient volume of cold acetonitrile to precipitate the enzyme.

-

-

Sample Preparation for HPLC Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method capable of separating and quantifying clindamycin and this compound. An example of a suitable method is provided in the next section.

-

Stability-Indicating HPLC Method for Clindamycin and this compound

This section provides a summary of a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of clindamycin and this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile, methanol).[4][5][6] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 210 nm[7] |

| Column Temperature | 30 - 40°C |

| Injection Volume | 10 - 20 µL |

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][5]

Factors Influencing Hydrolysis

Several factors can influence the rate and extent of this compound hydrolysis:

-

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of alkaline phosphatase.

-

Substrate Concentration: At low concentrations, the rate of hydrolysis increases with increasing this compound concentration. At higher concentrations, the enzyme becomes saturated, and the reaction rate approaches Vmax.

-

pH: Alkaline phosphatases typically have an optimal pH in the alkaline range (pH 8-10). The rate of hydrolysis will be maximal at the optimal pH of the specific isoenzyme.

-

Temperature: The rate of enzymatic reactions generally increases with temperature up to an optimum, after which the enzyme begins to denature. For mammalian enzymes, this optimum is typically around 37°C.

-

Inhibitors: The presence of competitive or non-competitive inhibitors can reduce the rate of hydrolysis. For instance, inorganic phosphate, a product of the reaction, can act as a competitive inhibitor.

Conclusion

The hydrolysis of this compound to active clindamycin is a crucial step for its therapeutic action. This conversion is efficiently catalyzed by alkaline phosphatases in vivo. For researchers and drug development professionals, a thorough understanding of the enzymatic kinetics, influencing factors, and analytical methodologies for studying this process is essential. The protocols and data presented in this guide provide a solid foundation for further investigation and development of clindamycin-based therapies. While specific kinetic parameters for the enzymatic reaction with this compound are not widely published, the experimental frameworks provided herein can be utilized to determine these values and further elucidate the behavior of this important prodrug.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation of two dosage regimens of clindamycin phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

Spectroscopic Analysis of Clindamycin 3-Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of clindamycin 3-phosphate, a critical derivative of the lincosamide antibiotic clindamycin. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the structural elucidation and characterization of pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and the compound's mechanism of action.

Introduction

This compound is a water-soluble ester of clindamycin, a semi-synthetic antibiotic derived from lincomycin. It is a prodrug that is rapidly hydrolyzed in vivo to the active clindamycin. Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3][4] Accurate and robust analytical methods are essential for the quality control, impurity profiling, and characterization of this compound in pharmaceutical formulations. NMR and MS are indispensable tools in this regard, providing detailed structural information and sensitive detection.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar molecules like this compound.

The mass spectrum of this compound is characterized by the protonated molecule [M+H]⁺ and several key fragment ions that provide structural information. The fragmentation pattern often involves the loss of the phosphate group and subsequent cleavages within the sugar and pyrrolidine moieties.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 505.1 | Protonated this compound |

| [M-H₂PO₄+H]⁺ | 407.1 | Loss of the phosphate group |

| [M-H₂PO₄-H₂O+H]⁺ | 389.1 | Subsequent loss of a water molecule |

| - | 126.1 | Fragment corresponding to the N-methyl-4-propyl-pyrrolidine carboxamide moiety |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

This protocol outlines a general procedure for the analysis of this compound using LC-MS with an ESI source.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Reagents and Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample vials

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 25 - 40 °C.

-

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3 - 4 kV.

-

Drying Gas Flow: 8 - 12 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

Nebulizer Pressure: 30 - 40 psi.

-

Scan Range: m/z 100 - 600.

-

For tandem MS (MS/MS), select the parent ion (m/z 505.1) and apply a collision energy to induce fragmentation.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software to identify the retention time of this compound and analyze its mass spectrum and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. ¹H (proton) and ¹³C (carbon-13) NMR are most commonly used for organic molecules.

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterium oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm).

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.72 (d, J=6.0 Hz) | 89.4 |

| 2 | 4.70 (m) | 74.0 |

| 3 | 3.97 (dd, J=3.0, 10.0 Hz) | 73.9 |

| 4 | 4.10 (dd, J=6.0, 10.0 Hz) | - |

| 5 | 4.56 (m) | 71.7 |

| 6 | 4.66 (m) | 56.1 |

| 7 | - | - |

| 8 | 1.62 (m) | 22.3 |

| 9 | 2.37 (s) | 15.6 |

| 10 (C=O) | - | 172.0 |

| 5' (N-CH₃) | 3.14 (s) | 43.4 |

| 7' (CH₃) | 1.10 (t, J=7.0 Hz) | 14.3 |

Note: This table is compiled from various sources and assignments may be subject to interpretation.[5] Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). J values represent coupling constants in Hertz (Hz).

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small plug of glass wool into a clean, dry NMR tube to a height of about 4-5 cm.[6][7][8]

-

-

NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typically, 8 to 16 scans are sufficient.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 2. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clindamycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 5. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to Clindamycin 3-Phosphate: Molecular Weight and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical data for clindamycin 3-phosphate, a widely used antibiotic. The following information has been compiled to support research and development activities.

Quantitative Data Summary

The molecular weight and chemical formula of this compound are fundamental parameters for a variety of experimental and developmental applications, including dosage calculations, analytical method development, and chemical synthesis. The table below summarizes these key quantitative data points.

| Property | Value |

| Molecular Formula | C₁₈H₃₄ClN₂O₈PS[1][2][3] |

| Molecular Weight | 504.96 g/mol [1][2][3] |

| Alternate Molecular Weight | 505.0 g/mol [4][5] |

Note: The slight variation in molecular weight is due to rounding.

Logical Relationship of Clindamycin and its Phosphate Prodrug

This compound is a prodrug of clindamycin, meaning it is a precursor that is converted into the active form, clindamycin, within the body. This relationship is crucial for its formulation and mechanism of action.

Caption: Conversion of this compound to active clindamycin and its mechanism of action.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Clindamycin 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin 3-phosphate, a lincosamide antibiotic, is a widely utilized prodrug of clindamycin. Its efficacy and formulation development are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound, including its chemical identity, solubility, melting point, dissociation constant, and stability. Detailed experimental protocols for the determination of these parameters are provided, alongside visual representations of its mechanism of action and a general workflow for its characterization, to support research, development, and quality control activities.

Introduction

This compound is a water-soluble ester of the semi-synthetic antibiotic clindamycin.[1] It is derived from lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis.[2] As a prodrug, this compound is inactive in vitro but is rapidly hydrolyzed in vivo by phosphatases to the active clindamycin.[3] This conversion is essential for its therapeutic effect, which involves the inhibition of bacterial protein synthesis.[4] A thorough understanding of its physicochemical characteristics is paramount for the formulation of stable, effective, and bioavailable dosage forms.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its identification, handling, and formulation.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-(dihydrogen phosphate) | [5][6] |

| CAS Number | 28708-34-1 | [5][6][7] |

| Molecular Formula | C₁₈H₃₄ClN₂O₈PS | [4][5][7] |

| Molecular Weight | 504.96 g/mol | [4][5][7] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Purity | Min. 95% | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 114 °C; 176-180°C (with decomposition) | [9] |

| pKa | 0.964 ± 0.06 (H₂O, 21°C); 6.06 ± 0.06 (H₂O, 21°C, I=0.008) | [9] |

| Solubility | Water: Freely soluble[8][9] PBS (pH 7.2): ~10 mg/mL Methanol: Sparingly soluble[8] Ethanol: Practically insoluble[8] DMSO: ~2 mg/mL Diethyl ether: Practically insoluble[8] | [8][9] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [9] |

| Refractive Index | 122 ° (C=1, H₂O) | [9] |

| Stability | Stable, but store cool. Incompatible with strong oxidizing agents, calcium gluconate, barbiturates, magnesium sulfate, phenytoin, and B group sodium vitamins.[9] Solutions are stable at room temperature for 16 days and up to 32 days when refrigerated.[1] | [1][9] |

Mechanism of Action

This compound itself is a prodrug and does not possess antimicrobial activity.[3] Following administration, it is rapidly hydrolyzed by alkaline phosphatases in the body to yield its active form, clindamycin.[3] Clindamycin then exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[4] This binding interferes with the translocation step of protein synthesis, ultimately inhibiting the formation of essential proteins required for bacterial growth and replication.[4]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics of this compound are outlined below.

Solubility Determination

The equilibrium solubility method is employed to determine the solubility of this compound in various solvents.

-

Materials: this compound powder, selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide), analytical balance, magnetic stirrer and stir bars, constant temperature water bath or incubator, centrifuge, HPLC system or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

-

The solubility is expressed as mg/mL or g/L.

-

Melting Point Determination

The melting point is determined using the capillary melting point method.

-

Materials: this compound powder, capillary tubes (sealed at one end), melting point apparatus, thermometer.

-

Procedure:

-

Finely powder a small amount of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

-

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by potentiometric titration.

-

Materials: this compound, deionized water, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition of a small, known volume of titrant.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve.

-

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is used to assess the stability of this compound and to separate it from its degradation products.

-

Instrumentation: A liquid chromatograph equipped with a UV detector, an autosampler, and a column oven.

-

Chromatographic Conditions (Example):

-

Procedure for Stability Testing:

-

Prepare solutions of this compound in the desired formulation or solvent.

-

Expose the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).

-

At specified time intervals, inject an aliquot of the stressed sample solution into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The percentage of remaining this compound is calculated to determine its stability under the tested conditions.

-

Physicochemical Characterization Workflow

A general workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) such as this compound is depicted below. This logical progression ensures a comprehensive understanding of the material's properties.

Caption: General workflow for physicochemical characterization.

Conclusion

The physicochemical characteristics of this compound are critical determinants of its quality, stability, and bioavailability. This guide has provided a comprehensive overview of these properties, including quantitative data and detailed experimental protocols for their assessment. The visualization of its mechanism of action and a general characterization workflow offer a broader context for its scientific understanding and application in drug development. A thorough and consistent evaluation of these parameters is essential for ensuring the development of safe and effective pharmaceutical products containing this compound.

References

- 1. Eco-friendly, stability-indicating micellar HPLC-UV method for simultaneous determination of clindamycin phosphate and adapalene in gel formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clindamycin - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

The In Vitro Antibacterial Profile of Clindamycin 3-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of clindamycin 3-phosphate, a widely used lincosamide antibiotic. This document details its mechanism of action, quantitative antibacterial activity against a range of clinically relevant bacteria, and standardized experimental protocols for susceptibility testing.

Introduction

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. It is primarily active against Gram-positive cocci and anaerobic bacteria.[1][2] this compound is a water-soluble ester pro-drug that is inactive in vitro. Following administration, it is rapidly hydrolyzed in vivo to its active form, clindamycin.[3] The primary mechanism of action of clindamycin is the inhibition of bacterial protein synthesis, which is generally a bacteriostatic effect, although it can be bactericidal at higher concentrations.[1]

Mechanism of Action

Clindamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it targets the 23S ribosomal RNA (rRNA), interfering with the translocation of aminoacyl-tRNA and thereby inhibiting the elongation of the peptide chain.[1][3] This disruption of protein synthesis ultimately halts bacterial growth and replication.

Caption: Mechanism of action of clindamycin in a bacterial cell.

In Vitro Antibacterial Spectrum

The in vitro activity of clindamycin is primarily directed against Gram-positive aerobes and a wide range of anaerobic bacteria. Its efficacy against Gram-negative aerobic bacteria is generally poor. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Gram-Positive Bacteria

Clindamycin demonstrates significant activity against various Gram-positive cocci, including Staphylococcus and Streptococcus species.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.12 | >2 | 0.016 - >256 |

| Streptococcus pneumoniae | - | - | 0.002 - >256 |

| Streptococcus pyogenes | - | - | <0.015 - >64 |

Data sourced from multiple studies.[1][2] MIC50 and MIC90 values can vary based on geographical location and time of study due to evolving resistance patterns.

Anaerobic Bacteria

Clindamycin has historically been a key agent for treating anaerobic infections. However, resistance rates have been increasing, particularly among the Bacteroides fragilis group.[1]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | - | - | - |

| Clostridium perfringens | - | - | - |

| Cutibacterium acnes | - | - | - |

Comprehensive MIC50 and MIC90 data for a wide range of anaerobes is variable and often reported in specific surveillance studies.

Gram-Negative Bacteria

Clindamycin generally exhibits poor activity against most Gram-negative aerobic bacteria. Synergistic effects have been observed in combination with other antibiotics against some Gram-negative species in vitro, though the clinical significance of this is not well-established.[4]

Clinical Breakpoints

The interpretation of MIC values to determine if a bacterial isolate is susceptible, intermediate, or resistant to clindamycin is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can differ between the two organizations and are subject to periodic revision.

| Organism | CLSI Breakpoints (S/I/R) (µg/mL) | EUCAST Breakpoints (S/R) (µg/mL) |

| Staphylococcus aureus | ≤0.5 / 1-2 / ≥4 | ≤0.25 / >0.5 |

| Bacteroides fragilis | ≤2 / 4 / ≥8 | Not specified |

S=Susceptible, I=Intermediate, R=Resistant. Breakpoint values are subject to change and the latest versions of the CLSI M100 and EUCAST breakpoint tables should be consulted for the most current information.[2]

Experimental Protocols for Susceptibility Testing

Accurate determination of clindamycin's MIC is crucial for clinical decision-making and resistance surveillance. The following are standardized methods for determining the in vitro susceptibility of bacteria to clindamycin.

Caption: Generalized workflow for MIC determination.

Broth Microdilution Method

This method involves preparing serial dilutions of clindamycin in a liquid growth medium in microtiter plates.

-

Preparation of Clindamycin Stock Solution: Prepare a concentrated stock solution of clindamycin in an appropriate solvent.

-

Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the clindamycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL) in the wells of a microtiter plate.[2]

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity. This is further diluted to achieve the final desired inoculum concentration.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the clindamycin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).[2]

-

Incubation: Incubate the microtiter plate at 35 ± 1°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth.[2]

Agar Dilution Method

In this method, varying concentrations of clindamycin are incorporated into an agar medium.

-

Preparation of Antibiotic-Containing Agar: Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C. Add appropriate volumes of a clindamycin stock solution to create a series of agar plates with final concentrations typically ranging from 0.06 to 128 µg/mL. Pour the agar into petri dishes and allow it to solidify.[2]

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension using a multipoint replicator.

-

Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of clindamycin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[2]

Detection of Inducible Resistance in Staphylococci (D-zone Test)

For Staphylococcus species that appear erythromycin-resistant and clindamycin-susceptible, a D-zone test should be performed to detect inducible clindamycin resistance mediated by erm genes.[2]

-

Inoculation: Create a lawn of the bacterial isolate on a Mueller-Hinton agar plate.

-

Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk 15-26 mm apart (edge to edge) on the agar surface.

-

Incubation: Incubate the plate under standard conditions.

-

Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape, indicates a positive test. Isolates with a positive D-zone test should be reported as resistant to clindamycin.[2]

Conclusion

This compound, through its active metabolite clindamycin, remains a clinically important antibiotic with a well-defined in vitro spectrum of activity against Gram-positive cocci and anaerobic bacteria. However, the emergence and spread of resistance underscore the critical need for ongoing susceptibility testing to guide appropriate therapeutic use. The standardized protocols outlined in this guide are essential for accurate determination of clindamycin's in vitro efficacy and for monitoring resistance trends. Researchers and drug development professionals should adhere to these established methodologies to ensure the reliability and comparability of susceptibility data.

References

The Molecular Machinery of Inhibition: A Technical Guide to Clindamycin 3-Phosphate's Effect on Bacterial Protein Synthesis

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides an in-depth analysis of the mechanism by which clindamycin 3-phosphate, a widely utilized lincosamide antibiotic, inhibits bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current structural and kinetic data, details key experimental methodologies, and visualizes the core molecular interactions and resistance pathways.

Executive Summary

This compound is a prodrug that, once metabolically activated to its active form, clindamycin, serves as a potent bacteriostatic agent. Its primary mechanism of action is the targeted inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S ribosomal subunit, which sterically hinders the progression of the nascent polypeptide chain. This guide will dissect this mechanism, from the initial binding event to the downstream consequences for the bacterial cell, and will also explore the biochemical pathways of resistance.

From Prodrug to Potent Inhibitor: The Activation of Clindamycin

Clindamycin is frequently administered as this compound, a phosphate ester prodrug. This formulation is inactive in vitro but is rapidly hydrolyzed in vivo by host phosphatases to yield the active clindamycin base. This bioconversion is a critical first step for its antibacterial activity.

The Core Mechanism: Targeting the Bacterial Ribosome

The active clindamycin molecule exerts its bacteriostatic effect by binding to the 23S rRNA component of the large (50S) ribosomal subunit. This interaction occurs within the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.

A Dynamic Two-Step Binding Process

Kinetic and chemical footprinting studies have revealed a sophisticated two-step mechanism for clindamycin's interaction with the ribosome.

-

Initial Encounter (CI Complex): Clindamycin first engages in a rapid, competitive interaction with the A-site (aminoacyl-tRNA site) of the ribosome, forming an initial, less stable "encounter complex" (CI). This initial binding protects nucleotides A2451 and A2602, both located within the A-site of the PTC, from chemical modification.

-

Isomerization to a Stable Complex (CI Complex): Following the initial binding, the CI complex undergoes a slow isomerization to a much tighter and more stable CI complex. In this conformation, clindamycin is positioned more towards the P-site (peptidyl-tRNA site). This shift is evidenced by the strong protection of the P-site nucleotide G2505 from chemical probes. Interestingly, nucleotides A2058 and A2059, located at the entrance of the nascent peptide exit tunnel, are protected in both complex states. While this stable complex significantly reduces the velocity of peptide bond formation, it does not completely abolish it.

Clindamycin's two-step binding model to the 50S ribosomal subunit.

Quantitative Analysis of Clindamycin's Efficacy

The in vitro activity of clindamycin is a critical measure of its antibacterial potential. This is primarily assessed through the determination of binding affinities and minimum inhibitory concentrations (MIC).

Binding Affinity

The strength of the interaction between clindamycin and the bacterial ribosome has been quantified, providing insight into its potency.

| Parameter | Value | Method | Organism |

| Dissociation Constant (Kdiss) | 8 µM | Chemical Footprinting | Escherichia coli |

Table 1: Binding affinity of clindamycin to the E. coli ribosome.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 | >2 |

| Staphylococcus aureus (MRSA) | 0.12 | >2 |

| Streptococcus pneumoniae | ≤0.12 | 0.25 |

| Streptococcus pyogenes (Group A) | ≤0.12 | 0.25 |

| Bacteroides fragilis group | 0.5 | >8 |

| Prevotella spp. | ≤0.25 | 2 |

| Finegoldia magna | ≤0.12 | 0.25 |

| Clostridium perfringens | ≤0.12 | 4 |

Table 2: Representative MIC50 and MIC90 values of clindamycin against key Gram-positive and anaerobic bacteria. Note: Values can vary by geographic location and testing methodology.

Mechanisms of Resistance

Bacterial resistance to clindamycin poses a significant clinical challenge. The primary mechanisms involve modification of the drug target and active efflux of the antibiotic.

Target Site Modification: The MLSB Phenotype

The most prevalent mechanism of resistance is the modification of the ribosomal binding site, conferring cross-resistance to Macrolides, Lincosamides (including clindamycin), and Streptogramin B antibiotics (the MLSB phenotype). This is mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of clindamycin to its target.

The expression of erm genes can be either constitutive (cMLSB), where the methylase is always produced, or inducible (iMLSB). In the iMLSB phenotype, the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin, is required to trigger the expression of the methylase. This occurs through a sophisticated mechanism of translational attenuation involving the erm leader peptide.

Translational attenuation model for inducible clindamycin resistance.

Active Efflux

A second, less common mechanism of resistance involves the active transport of the antibiotic out of the bacterial cell via an ATP-dependent efflux pump. In Staphylococcus aureus, this is primarily encoded by the msrA (macrolide-streptogramin resistance) gene. This pump recognizes and expels 14- and 15-membered macrolides and streptogramin B antibiotics. Crucially, this efflux pump does not recognize lincosamides. Consequently, bacteria possessing the msrA gene are resistant to macrolides but remain susceptible to clindamycin, a phenotype known as the MS phenotype.

Key Experimental Protocols

The elucidation of clindamycin's mechanism of action and resistance has been made possible by a suite of sophisticated biochemical and structural biology techniques.

Chemical Footprinting of the Clindamycin-Ribosome Complex

Objective: To identify the specific rRNA nucleotides that are shielded by clindamycin upon binding, thereby mapping its precise location on the ribosome.

Methodology:

-

Preparation of Ribosomal Complexes: Isolate 70S ribosomes from a bacterial strain such as E. coli. Prepare actively translating ribosomal complexes by incubating the 70S ribosomes with a suitable mRNA template (e.g., poly(U)) and the corresponding aminoacyl-tRNA (e.g., AcPhe-tRNA).

-

Clindamycin Binding: To probe the initial CI complex, incubate the ribosomal complex with clindamycin for a very short duration (e.g., 1 second). For the stable C*I complex, pre-incubate for a longer period (e.g., 1 minute).

-

Chemical Modification: Introduce a chemical probe, such as dimethyl sulfate (DMS) which modifies accessible adenines and cytosines, or kethoxal which modifies accessible guanines.

-

rRNA Extraction and Primer Extension: Extract the total rRNA. Anneal a radiolabeled DNA primer to a region of the 23S rRNA downstream of the PTC. Use reverse transcriptase to synthesize a cDNA copy. The enzyme will terminate at the sites of chemical modification.

-

Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The positions where reverse transcriptase terminates indicate the modified nucleotides. By comparing the modification pattern in the presence and absence of clindamycin, the protected nucleotides within the binding site can be identified.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of clindamycin on protein synthesis in a cell-free system.

Methodology:

-

System Setup: Utilize a commercial cell-free in vitro translation system (e.g., E. coli S30 extract or a reconstituted PURE system). The system contains all the necessary components for transcription and/or translation.

-

Reporter Construct: Use a DNA or mRNA template encoding a readily quantifiable reporter protein, such as luciferase or Green Fluorescent Protein (GFP).

-

Inhibition Assay: Set up a series of reactions containing the cell-free system, the reporter template, and serial dilutions of clindamycin. Include a positive control (no antibiotic) and a negative control (no template).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for protein synthesis.

-

Signal Detection: Measure the output of the reporter protein. For luciferase, add the luciferin substrate and measure the resulting luminescence. For GFP, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each clindamycin concentration relative to the positive control. Plot the percent inhibition against the log of the clindamycin concentration to generate a dose-response curve and determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Clindamycin Complex

Objective: To determine the high-resolution three-dimensional structure of clindamycin bound to the bacterial ribosome.

Methodology:

-

Sample Preparation: Prepare highly purified and concentrated 70S ribosomes. Incubate the ribosomes with a saturating concentration of clindamycin to ensure full occupancy of the binding site.

-

Grid Preparation and Vitrification: Apply a small volume of the ribosome-clindamycin complex to a cryo-EM grid. Blot away excess liquid to create a thin film and immediately plunge-freeze the grid in liquid ethane. This process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native structure.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting thousands of images (micrographs) of the randomly oriented ribosomal particles.

-

Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification to remove low-quality particles, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-clindamycin complex.

-

Model Building and Refinement: Fit an atomic model of the ribosome into the cryo-EM density map. The density corresponding to the bound clindamycin molecule can then be identified, and an atomic model of the antibiotic and the interacting rRNA nucleotides can be built and refined.

Conclusion

Clindamycin's efficacy as an antibacterial agent is rooted in its precise and high-affinity interaction with the peptidyl transferase center of the bacterial ribosome. The two-step binding mechanism allows for a stable inhibition of protein synthesis, leading to a bacteriostatic effect. Understanding the molecular details of this interaction, as well as the mechanisms of resistance, is paramount for the development of next-generation antibiotics that can overcome the challenge of drug-resistant pathogens. The experimental protocols detailed herein provide a robust framework for the continued investigation of ribosome-targeting antibiotics and their mechanisms of action.

An In-depth Technical Guide to the Stability and Degradation Pathways of Clindamycin 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of clindamycin 3-phosphate, a widely used lincosamide antibiotic. A thorough understanding of its degradation profile is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the primary degradation mechanisms, identifies key degradation products, and provides detailed experimental protocols for stability-indicating analyses.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, are instrumental in elucidating these pathways and identifying potential degradation products.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound. The molecule contains two primary sites susceptible to hydrolysis: the phosphate ester linkage and the amide linkage.

-

Hydrolysis of the Phosphate Ester: The most prominent hydrolytic degradation pathway is the cleavage of the phosphate group to yield the active drug, clindamycin. This conversion is desirable in vivo as this compound is a prodrug. However, in a pharmaceutical formulation, this premature conversion is considered degradation. This reaction is influenced by pH.

-

Hydrolysis of the Amide Linkage: Under strong acidic or basic conditions, the amide bond can be hydrolyzed, leading to the cleavage of the molecule.

-

Scission of the C-Cl Bond: In the pH range of 5-10, scission of the 7-(S)-chloro group can occur, resulting in the formation of lincomycin. This conversion is thought to proceed through an oxazolonium intermediate.[1]

Oxidative Degradation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation.[2] This typically occurs in the presence of oxidizing agents, such as hydrogen peroxide, and leads to the formation of this compound sulfoxide and potentially further to the sulfone.

Thermal and Photolytic Degradation

This compound has been shown to be susceptible to thermal degradation.[3] Studies on photostability indicate that it is relatively stable under photolytic stress, although this can be formulation dependent.

Identified Degradation Products

Several degradation products of this compound have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

| Degradation Product | Formation Pathway | Method of Identification |

| Clindamycin | Hydrolysis | HPLC, LC-MS |

| Clindamycin B Phosphate | Impurity/Degradation | HPLC, LC-MS |

| Lincomycin | Hydrolysis | HPLC, LC-MS |

| This compound Sulfoxide | Oxidation | LC-MS |

| 7-Epilincomycin-2-phosphate | Impurity/Degradation | LC-MS |

| Lincomycin-2-phosphate | Impurity/Degradation | LC-MS |

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide quantitative insights into the stability of this compound under various stress conditions. The following table summarizes representative degradation data.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Reference |

| Acid Hydrolysis | 0.2 N HCl | 1 hour | Ambient | 63.9% | [4] |

| Base Hydrolysis | 0.2 N NaOH | 1 hour | Ambient | 65.9% | [4] |

| Oxidative Degradation | 3% H₂O₂ | 30 min | Room Temp | Significant degradation observed | [5] |

| Oxidative Degradation | 3% H₂O₂ | 1 hour | Ambient | 8.7% | [4] |

| Thermal Degradation | 105°C | 1 hour | 105°C | No significant degradation | [4] |

| Photolytic Degradation (UV light) | UV light (not less than 200 w/m²) | 7 days | Ambient | No significant degradation | [4] |

| Humidity | 90% RH | 7 days | Ambient | No significant degradation | [4] |

Experimental Protocols

The analysis of this compound and its degradation products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry for structural elucidation.

Detailed Protocol for a Stability-Indicating RP-HPLC Method

This protocol provides a general framework for the separation and quantification of this compound and its impurities.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C8, 4.6 x 250 mm, 5 µm, or equivalent |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

4.1.2. Solution Preparation

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20, v/v).

-

Standard Solution: Prepare a stock solution of this compound reference standard in the diluent and dilute to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: For bulk drug, dissolve a known amount in the diluent. For formulations, extract the active ingredient using a suitable solvent and dilute with the diluent to the desired concentration.

-

Forced Degradation Samples: Subject the drug substance or product to the stress conditions outlined in the quantitative data table. For acidic and basic samples, neutralize the solutions before dilution with the diluent.

Forced Degradation Study Protocol

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified time. Withdraw samples at different time points, neutralize with 0.1 N NaOH, and dilute with diluent to the target concentration.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. Withdraw samples, neutralize with 0.1 N HCl, and dilute with diluent.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time. Withdraw samples and dilute with diluent.

-

Thermal Degradation: Place solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve the sample in diluent for analysis.

-

Photolytic Degradation: Expose solid this compound to UV light (e.g., in a photostability chamber) for a specified duration. Dissolve the sample in diluent for analysis.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Visualizations

Degradation Pathways

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for clindamycin degradation analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]